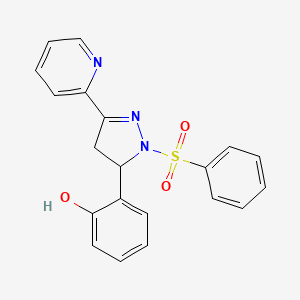

2-(1-(phenylsulfonyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

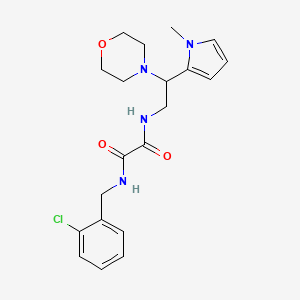

The compound “2-(1-(phenylsulfonyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenol” is a complex organic molecule that contains a phenol group (a benzene ring with a hydroxyl group), a pyridin-2-yl group (a benzene ring with a nitrogen atom), and a dihydro-1H-pyrazol-5-yl group (a five-membered ring with two nitrogen atoms). The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the phenol group might undergo reactions like E1 or E2 elimination, the pyridin-2-yl group might participate in electrophilic aromatic substitution, and the dihydro-1H-pyrazol-5-yl group might undergo reactions like cycloaddition .Applications De Recherche Scientifique

Antimicrobial and Antifungal Applications

Several studies have focused on the antimicrobial and antifungal properties of compounds related to 2-(1-(phenylsulfonyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenol. For instance, Alsaedi, Farghaly, and Shaaban (2019) synthesized novel pyrazolopyrimidines incorporating phenylsulfonyl groups, demonstrating significant antimicrobial activities surpassing those of reference drugs in certain cases (Alsaedi, Farghaly, & Shaaban, 2019). Similarly, Shah et al. (2014) reported on azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives with notable antibacterial and antifungal activities (Shah, Patel, Prajapati, Vaghari, & Parmar, 2014).

Anticonvulsant Properties

Research by Bhandari, Tripathi, and Saraf (2013) explored the anticonvulsant activity of new 2-pyrazoline derivatives, which included compounds structurally related to this compound. Their findings indicated appreciable activity in seizure tests, highlighting potential therapeutic applications (Bhandari, Tripathi, & Saraf, 2013).

Synthesis and Characterization

Fan et al. (2016) developed an efficient method for synthesizing novel 5-phenylsulfonyl substituted dihydro-1H-pyrazolo[3,4-b]pyridines, related to the compound . This study contributes to the understanding of the synthesis process and chemical structure of such compounds (Fan, Ruan, Guo, Tang, & Xia, 2016).

Photoluminescence Applications

Ertl et al. (2015) discussed the use of sulfonyl-substituted cyclometallating ligands in creating green or blue emitters with potential applications in photoluminescence. These findings are relevant to the understanding of the photophysical properties of sulfonyl compounds (Ertl, Cerdá, Junquera-Hernández, Pertegás, Bolink, Constable, Neuburger, Ortí, & Housecroft, 2015).

Anticancer Potential

Razmienė et al. (2021) synthesized a library of tetrasubstituted pyrazolo[4,3-c]pyridines, closely related to the compound , and evaluated their antiproliferative activity. Their research suggests complex actions combining antiproliferative effects with the induction of cell death, indicating potential in cancer treatment (Razmienė, Řezníčková, Dambrauskienė, Ostruszka, Kubala, Žukauskaitė, Kryštof, Šačkus, & Arbačiauskienė, 2021).

Antiviral Research

Desideri et al. (2019) examined a series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines for their antiviral activity against various viruses. Their results suggest that these compounds, structurally related to this compound, are promising candidates for antiviral therapeutics (Desideri, Fioravanti, Proietti Monaco, Atzori, Carta, Delogu, Collu, & Loddo, 2019).

Propriétés

IUPAC Name |

2-[2-(benzenesulfonyl)-5-pyridin-2-yl-3,4-dihydropyrazol-3-yl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3S/c24-20-12-5-4-10-16(20)19-14-18(17-11-6-7-13-21-17)22-23(19)27(25,26)15-8-2-1-3-9-15/h1-13,19,24H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSYFFVHRPWJPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2410257.png)

![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2410260.png)

![Methyl 2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2410261.png)

![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[4-(methylsulfanyl)benzyl]acetamide](/img/structure/B2410264.png)

![[3,4-Bis(acetyloxy)-5-acetamido-6-(3-methoxyphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2410266.png)

![N-(5-chloro-2-methoxyphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2410267.png)

![2-methyl-N-{2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2410272.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2410277.png)